molecular formula C13H28 B1670045 2,2,3-Trimethyldecane CAS No. 62338-09-4

2,2,3-Trimethyldecane

Cat. No.: B1670045
CAS No.: 62338-09-4
M. Wt: 184.36 g/mol
InChI Key: BWEUYKNMLNSHIJ-GFCCVEGCSA-N
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Description

2,2,3-Trimethyldecane is an organic compound belonging to the class of alkanes. It has the molecular formula C13H28 and a molecular weight of 184.36. This compound is characterized by its branched structure, which includes three methyl groups attached to the decane backbone. It is a colorless liquid at room temperature and is primarily used in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3-Trimethyldecane can be synthesized through various methods. One common synthetic route involves the reaction of 1-nonene with tert-butylmagnesium chloride. This reaction is typically carried out in the presence of a catalyst such as platinum oxide (PtO2) in a solvent like methanol (MeOH). The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of specific precursors. The process is optimized to achieve high yields and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethyldecane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction involves the conversion of the alkane to alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. These reactions typically require ultraviolet light or heat to proceed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.

    Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of ultraviolet light.

Major Products Formed:

Scientific Research Applications

2,2,3-Trimethyldecane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: Research involving lipid metabolism often utilizes this compound as a model compound to study the behavior of branched alkanes in biological systems.

    Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of more complex molecules with potential medicinal properties.

    Industry: It is employed in the formulation of specialty lubricants and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of 2,2,3-trimethyldecane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions, such as oxidation or halogenation. The molecular targets and pathways involved are typically those associated with hydrocarbon metabolism and transformation in chemical processes .

Comparison with Similar Compounds

    2,2,4-Trimethylpentane:

    2,3,3-Trimethylpentane: Another branched alkane with similar physical properties but different structural arrangement.

Uniqueness: 2,2,3-Trimethyldecane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure makes it valuable in research applications where precise molecular characteristics are required .

Properties

IUPAC Name

2,2,3-trimethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-6-7-8-9-10-11-12(2)13(3,4)5/h12H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEUYKNMLNSHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977894
Record name 2,2,3-Trimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62338-09-4
Record name Decane, 2,2,3-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062338094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3-Trimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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